molecular formula C9H13BrO2 B8151116 2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Cat. No.: B8151116
M. Wt: 233.10 g/mol
InChI Key: HASDELAOXYPUIQ-UHFFFAOYSA-N
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Description

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H13BrO2 It is a derivative of tetrahydropyran, featuring a bromo and butynyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-bromo-2-butyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The butynyloxy group can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alkanes or alkenes.

Scientific Research Applications

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromo and butynyloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromobutoxy)tetrahydro-2H-pyran: Similar structure but with a butoxy group instead of a butynyloxy group.

    2-(2-Bromoethoxy)tetrahydro-2H-pyran: Features a bromoethoxy group instead of a butynyloxy group.

    2-(4-Bromophenoxy)tetrahydro-2H-pyran: Contains a bromophenoxy group instead of a butynyloxy group.

Uniqueness

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran is unique due to the presence of both a bromo and a butynyloxy group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromobut-2-ynoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1,3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASDELAOXYPUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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